2-(4-chlorophenyl)quinoline-4-carbonyl Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(4-chlorophenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
Starting Material: 2-(4-chlorophenyl)quinoline
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
The reaction yields this compound as the primary product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)quinoline-4-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form 2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Nucleophiles such as amines or alcohols
Conditions: Typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
-
Hydrolysis
Reagents: Water or aqueous base
Conditions: Mild heating to accelerate the reaction.
Major Products
Nucleophilic Substitution: Produces substituted quinoline derivatives.
Hydrolysis: Produces 2-(4-chlorophenyl)quinoline-4-carboxylic acid.
Scientific Research Applications
2-(4-chlorophenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins or other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of receptor functions .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carbonyl chloride: Similar structure but lacks the chlorine atom on the phenyl ring.
2-(4-bromophenyl)quinoline-4-carbonyl chloride: Similar structure but has a bromine atom instead of chlorine.
2-(4-methylphenyl)quinoline-4-carbonyl chloride: Similar structure but has a methyl group instead of chlorine.
Uniqueness
2-(4-chlorophenyl)quinoline-4-carbonyl chloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules . This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its utility in biological research .
Properties
IUPAC Name |
2-(4-chlorophenyl)quinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPSCWVQUJAGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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